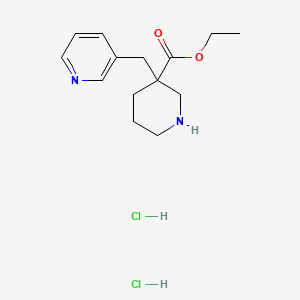
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has the molecular formula C14H22Cl2N2O2 and a molecular weight of approximately 321.2 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group, which contributes to its potential biological activities .
Medicinal Chemistry
Anticancer Research:
The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For instance, derivatives of piperidine have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . this compound may exhibit similar inhibitory effects, warranting further exploration in anticancer drug development.
Neuropharmacology:
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further pharmacodynamic and pharmacokinetic studies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including palladium-mediated cross-coupling and reductive amination techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity .
| Synthesis Method | Description |
|---|---|
| Palladium-mediated cross-coupling | Involves coupling of piperidine derivatives with pyridine-based reagents. |
| Reductive amination | Utilizes aldehydes or ketones to form amines, enhancing the piperidine structure. |
Research Applications
In Vitro Studies:
Research has demonstrated the utility of this compound in various in vitro assays aimed at understanding its mechanism of action and biological efficacy. For example, studies involving cell lines have shown that modifications to the compound can significantly affect its potency against specific targets within cells .
Potential for Drug Development:
Given its structural characteristics and preliminary findings on biological activity, this compound serves as a promising scaffold for developing new therapeutic agents targeting cancer and neurological disorders .
Case Studies
Several case studies highlight the compound's relevance:
-
PARP Inhibitors:
Research into poly(ADP-ribose) polymerase inhibitors has identified similar piperidine derivatives that exhibit significant anticancer properties. Ethyl 3-(pyridin-3-ylmethyl)piperidine derivatives could be explored within this context for their potential to inhibit DNA repair mechanisms in cancer cells . -
Histone Demethylase Inhibition:
The compound's structure suggests it may act as an inhibitor for histone demethylases, enzymes involved in epigenetic regulation. This application could open avenues for research into epigenetic therapies for various diseases .
Propriétés
IUPAC Name |
ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAVVWOASVJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592090 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-63-9 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














